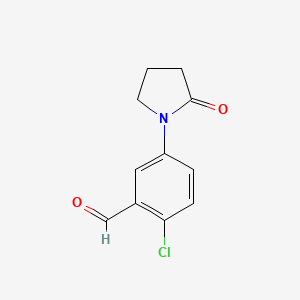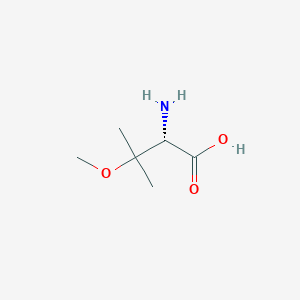![molecular formula C20H16N2O3S B12448351 N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B12448351.png)
N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties
Preparation Methods
The synthesis of N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide typically involves the reaction of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . The use of nanocatalysts, metal catalysts, and ionic liquid catalysts has been explored to optimize the reaction conditions and improve the yield of the desired product . Industrial production methods may involve large-scale synthesis using similar reaction conditions but with optimized parameters for scalability and cost-effectiveness.
Chemical Reactions Analysis
N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrazine hydrate, which is used for reduction reactions, and various oxidizing agents for oxidation reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group in related compounds has been confirmed by the absence of –NO2 bands and the emergence of –NH bands in their IR spectra .
Scientific Research Applications
In chemistry, it is used as an intermediate for the synthesis of other biologically active compounds . In biology and medicine, it has shown promising results as an antibacterial, antifungal, and anticancer agent . The compound has also been investigated for its anti-inflammatory and antiviral properties . In the industrial sector, it is used in the development of new materials with specific properties, such as improved stability and bioactivity .
Mechanism of Action
The mechanism of action of N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, benzoxazole derivatives have been shown to inhibit the activity of certain enzymes and receptors involved in various biological processes . The compound may exert its effects by binding to these targets and modulating their activity, leading to the desired pharmacological outcomes. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide can be compared with other benzoxazole derivatives and related compounds. Similar compounds include N-(benzimidazol-5-yl)-1,3,4-thiadiazol-2-amine and N-(benzimidazol-2-ylamino)phenyl derivatives . These compounds share similar structural features and pharmacological activities but may differ in their specific applications and efficacy. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in medicinal chemistry and drug development .
Properties
Molecular Formula |
C20H16N2O3S |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C20H16N2O3S/c1-14-7-12-19-18(13-14)21-20(25-19)15-8-10-16(11-9-15)22-26(23,24)17-5-3-2-4-6-17/h2-13,22H,1H3 |
InChI Key |
MDORROUASXRANP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(1S)-1-[2-[bis(furan-2-yl)phosphanyl]cyclopentyl]ethyl]-ditert-butylphosphane;cyclopentane;iron](/img/structure/B12448291.png)
![(3Z)-3-{[(4-chlorophenyl)amino]methylidene}-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B12448293.png)
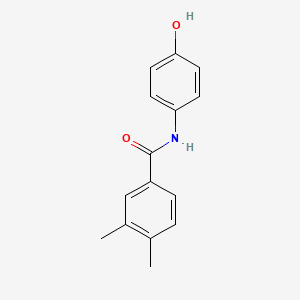
![N-[4-(Pyrimidin-2-ylsulfamoyl)-phenyl]-2-thiophen-2-yl-acetamide](/img/structure/B12448302.png)
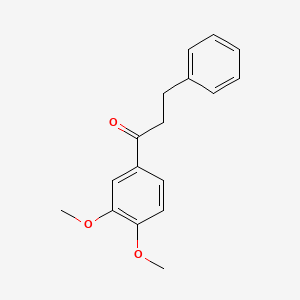
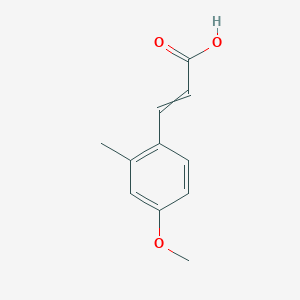
![4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-N,N-diethylbenzenesulfonamide](/img/structure/B12448318.png)



